2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

Synthetic Efficiency Process Chemistry Procurement Cost-Per-Gram

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is a polyhalogenated aromatic building block containing a bromine atom at the 1-position, a benzyloxy ether at the 2-position, and two fluorine atoms at the 3- and 5-positions. The presence of both electron-withdrawing fluorine substituents and a benzyloxy protecting group makes this aryl bromide a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions.

Molecular Formula C13H9BrF2O
Molecular Weight 299.11 g/mol
CAS No. 942143-10-4
Cat. No. B1522714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-bromo-3,5-difluorobenzene
CAS942143-10-4
Molecular FormulaC13H9BrF2O
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)F
InChIInChI=1S/C13H9BrF2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyNDAUCIQBUUEETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene (CAS 942143-10-4) Procurement-Grade Intermediate for Fluorinated Drug Scaffolds


2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is a polyhalogenated aromatic building block containing a bromine atom at the 1-position, a benzyloxy ether at the 2-position, and two fluorine atoms at the 3- and 5-positions . The presence of both electron-withdrawing fluorine substituents and a benzyloxy protecting group makes this aryl bromide a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions [1]. It is listed as a synthetic precursor in patent WO2007/070201 A1 for aspartic protease inhibitor scaffolds, indicating its role in pharmaceutical intermediate supply chains [2].

Why Generic 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene (942143-10-4) Substitution Is Not Structurally Equivalent


Substituting 2-(benzyloxy)-1-bromo-3,5-difluorobenzene with a positional isomer or a mono-fluoro/bromo analog is chemically invalid for applications requiring precise 1,2,3,5-tetrasubstitution patterns. The specific arrangement of the benzyloxy protecting group at the 2-position adjacent to bromine critically alters the electronic environment of the aromatic ring, as evidenced by predicted boiling point and density shifts versus regioisomers . In cross-coupling reactions, the activation energy for oxidative addition and the subsequent transmetallation step is dictated by the steric and electronic influence of both fluorine atoms and the ortho-benzyloxy group; using a comparator lacking the 3,5-difluoro motif (e.g., 1-bromo-3,5-dichlorobenzene) or a 2,3-difluoro isomer leads to different regioselectivity and yield profiles [1].

Quantitative Differentiation Evidence for 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene vs. Analogous Intermediates


Synthetic Yield: 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene (96%) vs. Regioisomeric 5-Bromo-1,3-difluoro-2-(phenylmethoxy)benzene

In a patent-exemplified Williamson ether synthesis using benzyl bromide and 2-bromo-4,6-difluorophenol, the target compound 2-(benzyloxy)-1-bromo-3,5-difluorobenzene was isolated in 96% crude yield (13.7 g) without chromatographic purification, representing a high-yielding, scalable procedure . Although an explicit comparative yield for the regioisomer 2-(benzyloxy)-5-bromo-1,3-difluorobenzene (CAS 99045-18-8) under identical conditions is not available in publicly accessible literature, the 96% yield sets a quantitative baseline that exceeds typical yields (70-85%) for analogous benzylation of 2,4-dihalophenols reported in standard organic syntheses, suggesting favorable steric accessibility at the 2-hydroxy position [1]. The absence of required chromatography reduces procurement costs for kilogram-scale orders.

Synthetic Efficiency Process Chemistry Procurement Cost-Per-Gram

Predicted Physical Property Shift: 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene vs. 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene

Predicted physicochemical properties indicate a measurable difference between the 1-bromo-3,5-difluoro substitution pattern and the 4-bromo-2,3-difluoro isomer. For the target compound, the predicted boiling point is 343.4±37.0 °C and density is 1.505±0.06 g/cm³, whereas for the comparator 1-(benzyloxy)-4-bromo-2,3-difluorobenzene (CAS 941294-52-6), the predicted boiling point is 389.9±37.0 °C and density is 1.493±0.06 g/cm³ . The 46.5 °C lower boiling point for the 1-bromo-3,5-difluoro isomer suggests weaker intermolecular interactions (reduced polarizability), which can be advantageous for vacuum distillation purification and volatile-handling processes in an industrial setting.

Physicochemical Property Formulation Compatibility Storage & Handling

Commercial Purity Grade Differential: 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene (98%) vs. AKSci Catalog Grade (95%)

Multiple independent vendors supply 2-(benzyloxy)-1-bromo-3,5-difluorobenzene at a certified purity of 98% (Beyotime Y044198, AchemBlock, CymitQuimica) , whereas the AKSci catalog lists a minimum purity specification of 95% for the same CAS number . In research procurement, a 3-percentage-point difference in guaranteed purity directly impacts the stoichiometric accuracy of subsequent reactions; a 95% purity lot may contain 5% of unidentified impurities (potentially regioisomers or debrominated byproducts) that can poison palladium catalysts or create off-target coupling products, necessitating additional purification expenditure.

Purity Specification Analytical QA/QC Procurement Decision

Procurement-Relevant Application Scenarios for 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene (942143-10-4)


Scale-Up Synthesis of BACE-1 Inhibitor Scaffolds Requiring Ortho-Benzyloxy Protection

Based on the patent assignment to Vitae Pharmaceuticals for aspartic protease inhibitors [1], 2-(benzyloxy)-1-bromo-3,5-difluorobenzene serves as a direct precursor to BACE-1 targeted compounds. Procurement teams prioritizing this CAS number can leverage the demonstrated 96% synthetic yield to justify bulk ordering, as the high-yielding, chromatography-free procedure minimizes cost-per-kilogram and ensures supply chain predictability for multi-step medicinal chemistry campaigns.

Site-Selective Suzuki-Miyaura Coupling for Fluorinated Terphenyl Liquid Crystal Modules

The 1-bromo-3,5-difluoro arrangement, with the bromine flanked by two electron-withdrawing fluorines and an ortho-benzyloxy directing group, is engineered for the first oxidative addition in sequential Suzuki couplings. As demonstrated in analogous dibrominated fluorobenzene systems [2], this electronic configuration enables exclusive mono-coupling at the bromine position while leaving the benzyloxy group intact for subsequent deprotection and functionalization, a critical requirement for constructing asymmetric terphenyl liquid crystalline materials.

Precision-Requiring Medicinal Chemistry Where Isomeric Purity Dictates Biological Activity

For laboratories synthesizing fluorinated drug candidates where the 2-benzyloxy-3,5-difluoro motif is a pharmacophoric requirement, substitution with the 4-bromo-2,3-difluoro regioisomer (CAS 941294-52-6) is not viable. The predicted 46.5 °C boiling point differential further supports its selection for processes involving vacuum distillation, as the lower boiling point of the 1-bromo isomer reduces thermal degradation risk and improves recovery yields during solvent switching steps.

High-Sensitivity Cross-Coupling Reactions Intolerant to Catalyst Poisons

In palladium-catalyzed transformations where trace impurities (e.g., residual debrominated species or sulfur-containing byproducts) can completely arrest catalytic turnover, the 98% purity grade offered by multiple vendors is the minimum acceptable specification. The 95% alternative introduces an unnecessary 3% impurity risk, which in a typical 0.5 mol% Pd-catalyzed reaction can represent a 6-fold molar excess of potential catalyst poison relative to the active catalyst, directly impacting reaction kinetic reliability and yield reproducibility.

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